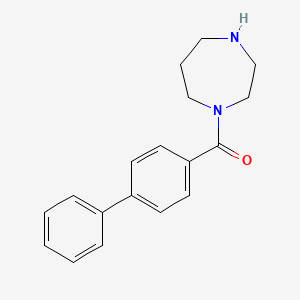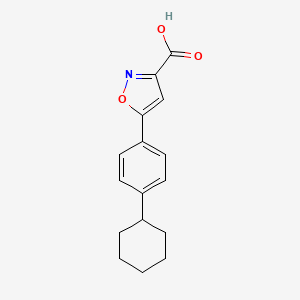
1-(Phenylpyridin-4-ylmethyl)piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Phenylpyridin-4-ylmethyl)piperazine (1-PPP) is an organic compound belonging to the piperazine family of compounds. It is a white crystalline solid with a melting point of 72-74°C. 1-PPP is a versatile compound that has been used in a variety of scientific research applications, including as a building block for the synthesis of other compounds, as a ligand in coordination chemistry, and as a substrate in enzymatic reactions.
Wissenschaftliche Forschungsanwendungen
1-(Phenylpyridin-4-ylmethyl)piperazine has been used as a building block in the synthesis of a variety of compounds, including beta-lactams, pyridines, and heterocycles. It has also been used as a substrate in enzymatic reactions, such as the conversion of glucose to fructose. In addition, 1-(Phenylpyridin-4-ylmethyl)piperazine has been used as a ligand in coordination chemistry, such as in the synthesis of lanthanide complexes.
Wirkmechanismus
1-(Phenylpyridin-4-ylmethyl)piperazine is believed to act as a competitive inhibitor of enzymes, binding to the active site of the enzyme and blocking the binding of the substrate. Additionally, 1-(Phenylpyridin-4-ylmethyl)piperazine may interact with other molecules in the active site, such as cofactors, to further inhibit the enzyme's activity.
Biochemical and Physiological Effects
1-(Phenylpyridin-4-ylmethyl)piperazine has been shown to inhibit the activity of enzymes involved in carbohydrate metabolism, such as glucose-6-phosphatase and fructose-1,6-bisphosphatase. In addition, 1-(Phenylpyridin-4-ylmethyl)piperazine has been shown to inhibit the activity of enzymes involved in lipid metabolism, such as acyl-CoA synthetase and acyl-CoA oxidase.
Vorteile Und Einschränkungen Für Laborexperimente
1-(Phenylpyridin-4-ylmethyl)piperazine has several advantages for use in laboratory experiments. It is a relatively stable compound, with a melting point of 72-74°C and a low solubility in water. Additionally, it is a relatively small molecule, which makes it easy to work with in the laboratory. The main limitation of 1-(Phenylpyridin-4-ylmethyl)piperazine is that it is a relatively expensive compound, which may make it difficult to obtain in large quantities.
Zukünftige Richtungen
1-(Phenylpyridin-4-ylmethyl)piperazine has numerous potential applications in scientific research. It could be used as a substrate in enzymatic reactions, such as the conversion of glucose to fructose. Additionally, it has potential applications in drug design, as it could be used to design inhibitors of enzymes involved in carbohydrate and lipid metabolism. Furthermore, 1-(Phenylpyridin-4-ylmethyl)piperazine could be used in the synthesis of new compounds, such as beta-lactams and pyridines, as well as in the synthesis of lanthanide complexes. Finally, 1-(Phenylpyridin-4-ylmethyl)piperazine could be used to study the structure and function of enzymes, as it binds to the active site of the enzyme and blocks the binding of the substrate.
Synthesemethoden
1-(Phenylpyridin-4-ylmethyl)piperazine can be synthesized by the reaction of 4-pyridin-2-ylmethylpiperazine with phenyl chloroformate in the presence of a base such as DBU (1,8-diazabicyclo[5.4.0]undec-7-ene). The reaction yields 1-(Phenylpyridin-4-ylmethyl)piperazine in a yield of approximately 70%.
Eigenschaften
IUPAC Name |
1-[phenyl(pyridin-4-yl)methyl]piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3/c1-2-4-14(5-3-1)16(15-6-8-17-9-7-15)19-12-10-18-11-13-19/h1-9,16,18H,10-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJWYEGULHTYSBW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C(C2=CC=CC=C2)C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60407677 |
Source


|
| Record name | Piperazine, 1-(phenyl-4-pyridinylmethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60407677 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Piperazine, 1-(phenyl-4-pyridinylmethyl)- | |
CAS RN |
104523-21-9 |
Source


|
| Record name | Piperazine, 1-(phenyl-4-pyridinylmethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60407677 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,10-Diaza-5-phenyl-9-propyltricyclo[9.4.0.0<3,8>]pentadeca-1(11),3(8),12,14-tetraen-7-one](/img/structure/B6337164.png)
![2-[(Cyclopropylmethyl)ethanimidoyl]phenol](/img/structure/B6337168.png)
![2,3,4,5,10,11-Hexahydro-3,3-dimethyl-11-[4-(1-methylethyl)phenyl]-1-oxo-1H-dibenzo[b,e][1,4]diazepine-7-carboxylic acid](/img/structure/B6337176.png)
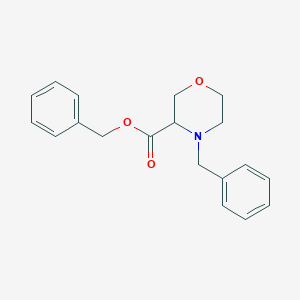
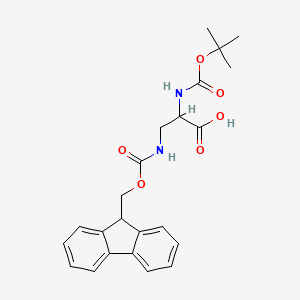
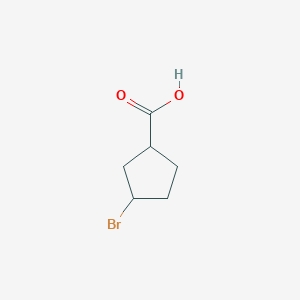


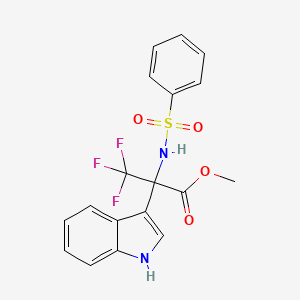
![Ethyl 3-amino-4-(trifluoromethyl)-6-(4-fluorophenyl)furo[2,3-b]pyridine-2-carboxylate](/img/structure/B6337253.png)

